molecular formula C13H11NO4 B1626104 2-(Benzyloxy)-4-nitrophenol CAS No. 50352-33-5

2-(Benzyloxy)-4-nitrophenol

Cat. No.: B1626104
CAS No.: 50352-33-5
M. Wt: 245.23 g/mol
InChI Key: STAAMFWKDIAVEO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitrophenol is an organic compound characterized by a benzyl ether group attached to a phenol ring, which also bears a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-nitrophenol typically involves the nitration of 2-(Benzyloxy)phenol. The process begins with the protection of the phenol group by benzylation, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the para position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over temperature and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol. This reaction is useful for deprotecting the phenol group in multi-step synthetic routes.

    Electrophilic Aromatic Substitution: The phenol ring can undergo further functionalization through electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Electrophilic Substitution: Halogenating agents (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).

Major Products:

    Reduction: 2-(Benzyloxy)-4-aminophenol.

    Deprotection: 4-nitrophenol.

    Electrophilic Substitution: Various halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

2-(Benzyloxy)-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

    Industry: Used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-nitrophenol depends on its chemical reactivity. The nitro group can participate in redox reactions, while the phenol group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the benzyl and nitro groups, respectively. The molecular targets and pathways involved include interactions with enzymes and other proteins that can catalyze these reactions.

Comparison with Similar Compounds

    2-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrophenol: Lacks the benzyl ether group, making it less versatile in synthetic applications.

    2-(Benzyloxy)-4-aminophenol: The reduced form of 2-(Benzyloxy)-4-nitrophenol, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both benzyl ether and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-nitro-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAMFWKDIAVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508522
Record name 2-(Benzyloxy)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50352-33-5
Record name 2-(Benzyloxy)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 200 mL round bottomed flask is charged with 2-(benzyloxy)-1-methoxy-4-nitrobenzene (10.00 g, 38.6 mmol) and DMSO (30 mL). To the stirred suspension is added NaOH (10 N, 10 mL, 100 mmol), and the mixture is heated to 100° C. for 5 h. The solution is cooled to rt, and immersed in a water ice bath, and water (30 mL) is added to the solution. The pH is adjusted to ˜1 by addition of concentrated HCl (10 mL, 121 mmol). The solution is extracted once with toluene (80 mL). The organic phase is washed successively with water (20 mL) and brine (20 mL), and evaporated to dryness yielding 9.37 g (99%) of the title compound as a yellow solid. LCMS (Standard Method): 2.70 min, 268 (M+Na)+. 1NMR (300 MHz, CDCl3) δ 7.92-7.86 (m, 2H), 7.45-7.41 (m, 5H), 7.00 (d, J=8.8 Hz, 1H), 5.20 (s, 2H).
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10 g
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30 mL
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10 mL
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10 mL
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30 mL
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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